molecular formula C20H18N2O6S B2924246 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034621-99-1

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2924246
CAS No.: 2034621-99-1
M. Wt: 414.43
InChI Key: NCHLWIJSPPUPMQ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a hydroxyethyl backbone substituted with furan-2-yl and furan-3-yl groups. The benzene ring is further functionalized with a 2-methyloxazol-4-yl group at the para position.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-14-22-18(12-28-14)15-4-6-17(7-5-15)29(24,25)21-13-20(23,16-8-10-26-11-16)19-3-2-9-27-19/h2-12,21,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHLWIJSPPUPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including furan rings, a hydroxyethyl group, and a benzenesulfonamide moiety. This structural diversity is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₅N₃O₅S
Molecular Weight353.38 g/mol
CAS Number2034236-17-2
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The furan rings are known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.

  • Enzyme Inhibition : The sulfonamide group is recognized for its ability to inhibit specific enzymes, potentially leading to therapeutic effects against various diseases.
  • Receptor Modulation : The compound may also interact with specific receptors, modulating signaling pathways involved in cellular responses.

Biological Activity Studies

Recent studies have reported on the biological activities of similar compounds, providing insights into the potential effects of this compound.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties, particularly against SARS-CoV-2. For instance, derivatives of furan-based compounds have shown promise as inhibitors of viral proteases, suggesting that the target compound may possess similar antiviral capabilities .

Anticancer Activity

Studies have demonstrated that sulfonamide derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of the target compound may enhance its efficacy against cancer cell lines .

Case Studies

  • SARS-CoV-2 Inhibition : A study highlighted the effectiveness of a structurally related compound as a non-covalent inhibitor of SARS-CoV-2 protease with an IC50 value in the low micromolar range (10.76 μM), suggesting that the target compound could be evaluated for similar activity .
  • Anticancer Efficacy : Another investigation into sulfonamide derivatives indicated significant cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values below 20 μM .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

The benzene ring substituents critically influence physicochemical properties and biological activity. Key comparisons include:

  • Target Compound : 4-(2-methyloxazol-4-yl) group.
  • : 3-chloro-4-methoxy substituents .
  • : 4-(trifluoromethoxy) group .
  • : 4-methyl and 2-formylphenyl groups .

The 2-methyloxazol-4-yl group in the target compound introduces a nitrogen- and oxygen-containing heterocycle, which may enhance metabolic stability compared to halogenated (e.g., chloro) or alkoxy (e.g., methoxy) groups. The trifluoromethoxy group in ’s compound likely increases lipophilicity and electron-withdrawing effects, impacting receptor binding .

Ethyl Backbone Modifications

The hydroxyethyl chain’s substituents vary significantly:

  • Target Compound : Dual furan rings (2-yl and 3-yl).
  • : Furan-3-yl and thiophen-2-yl .
  • : Furan-2-yl and thiophen-2-yl .

Replacing one furan with a thiophene (as in and ) introduces sulfur, which can alter electronic properties and bioavailability. Furan rings, being oxygen-rich, may improve solubility but reduce stability under acidic conditions compared to thiophene .

Molecular Weight and Physicochemical Properties

Compound Molecular Weight Key Substituents (Benzene) Ethyl Substituents
Target Compound Not reported 2-methyloxazol-4-yl Furan-2-yl, Furan-3-yl
413.9 3-chloro-4-methoxy Furan-3-yl, Thiophen-2-yl
433.4 Trifluoromethoxy Furan-2-yl, Thiophen-2-yl
Not reported 4-methyl Formylphenyl, Tosyl

The higher molecular weight of ’s compound (433.4 g/mol) reflects the trifluoromethoxy group’s contribution, which may enhance blood-brain barrier penetration .

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